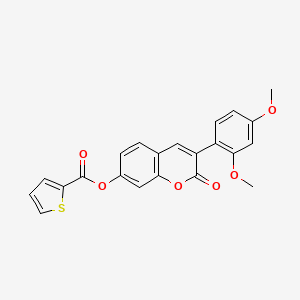

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a coumarin-derived compound featuring a 2,4-dimethoxyphenyl substituent at position 3 of the chromene backbone and a thiophene-2-carboxylate ester at position 5. Coumarins are widely studied for their diverse applications in medicinal chemistry and materials science due to their planar aromatic structure, fluorescence properties, and ability to participate in π-π interactions. The thiophene-2-carboxylate ester introduces sulfur-based heterocyclic chemistry, which may influence electronic characteristics and metabolic stability .

Properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-14-7-8-16(19(11-14)26-2)17-10-13-5-6-15(12-18(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGGCJSWSPVEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromone and thiophene, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen-2-one derivatives, characterized by a chromone backbone substituted with a thiophene ring. The presence of methoxy groups on the phenyl ring enhances its electronic properties, which may influence its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiophene carboxamide derivatives have shown promising results against various cancer cell lines. In particular, compounds that mimic the structure of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have demonstrated:

- Mechanism of Action : These compounds often act by disrupting microtubule dynamics, similar to the action of known anticancer agents like Combretastatin A-4 (CA-4) . They bind to the tubulin-colchicine-binding pocket, leading to cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study reported that certain thiophene derivatives had IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives has also been explored. The mechanism typically involves:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Research Findings : Studies have demonstrated that certain derivatives can reduce edema in animal models and inhibit the denaturation of proteins, which is a key factor in inflammation .

Antimicrobial Activity

The antimicrobial properties of chromone derivatives are notable:

- Mechanism : These compounds disrupt bacterial cell membranes and inhibit vital metabolic pathways within microbial cells.

- Case Study : Research has shown that several thiophene-containing compounds exhibit moderate to good antimicrobial activity against various strains of bacteria and fungi .

Summary of Research Findings

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related coumarin derivatives and their distinguishing features:

Electronic and Steric Effects

- Substitution at Position 3: The target compound’s 2,4-dimethoxyphenyl group provides stronger electron-donating effects compared to analogs like CAS 637749-65-6 (4-methoxyphenyl). This may enhance fluorescence intensity and intermolecular interactions in supramolecular assemblies .

- Substitution at Position 7: The absence of a substituent at position 7 in the target compound contrasts with trifluoromethyl-bearing analogs (e.g., ). Trifluoromethyl groups are known to increase electronegativity and metabolic stability but may reduce solubility in polar solvents.

Ester Group Variations :

Crystallographic and Computational Insights

The structural determination of these compounds often relies on programs like SHELXL for refinement and WinGX/ORTEP for visualization . Key crystallographic parameters (e.g., bond lengths, torsion angles) for the target compound remain unreported in the provided evidence. However, analogs such as 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate exhibit planar coumarin cores with ester groups oriented perpendicular to the chromene ring, a feature likely shared by the target compound .

Q & A

Basic: What are the established synthetic routes for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate?

The compound can be synthesized via multi-step reactions involving chromene and thiophene precursors. A common approach involves:

- Step 1 : Condensation of a substituted benzaldehyde with a coumarin derivative under acidic conditions to form the chromene core.

- Step 2 : Esterification or nucleophilic substitution to introduce the thiophene-2-carboxylate moiety. For example, zinc chloride-catalyzed reactions in dioxane have been used for similar thiophene-coumarin hybrids .

- Step 3 : Purification via column chromatography and recrystallization. Key intermediates should be validated using H NMR and IR spectroscopy to confirm functional groups .

Advanced: How can computational modeling predict the bioactivity of this compound against specific targets?

Molecular docking and dynamics simulations can be employed to study interactions with biological targets (e.g., enzymes or receptors).

- Methodology :

- Use software like AutoDock Vina to dock the compound into the active site of a target protein (e.g., Mycobacterium tuberculosis MtrA, as seen in analogous studies) .

- Analyze binding affinity scores and hydrogen bonding/π-π interactions.

- Validate predictions with in vitro assays (e.g., enzyme inhibition).

- Challenges : Accuracy depends on force field parameters and solvent effects, requiring MD simulations for refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- H/C NMR : To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and the chromen-2-one carbonyl (δ ~160–165 ppm) .

- IR Spectroscopy : Peaks at ~1700–1750 cm for ester (C=O) and 1640–1680 cm for α,β-unsaturated ketone .

- UV/Vis : Absorption bands at ~300–350 nm (π→π* transitions in the chromene-thiophene system) .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence its photophysical properties?

Substituent effects can be systematically studied:

- Experimental Design :

- Synthesize analogs with varying methoxy positions (e.g., 3,4- vs. 2,4-dimethoxy).

- Measure fluorescence quantum yield and Stokes shift in solvents of differing polarity.

- Compare with computational TD-DFT calculations for excited-state behavior.

- Outcome : Electron-donating groups (e.g., methoxy) enhance fluorescence intensity, as seen in related chromene derivatives .

Basic: What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) analysis?

- Approach :

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

- Case Example : Discrepancy between NMR (solution-state) and SC-XRD (solid-state) data.

- Resolution :

Basic: What are the recommended handling and storage protocols?

- Safety : Use PPE (gloves, goggles) due to potential irritancy (analogous thiophene esters require caution) .

- Storage : Keep in airtight containers at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group .

Advanced: What strategies enhance yield in large-scale synthesis?

- Optimization :

- Replace traditional catalysts (e.g., ZnCl) with recyclable Lewis acids (e.g., FeO-supported catalysts).

- Use flow chemistry for precise control of reaction parameters (temperature, residence time).

- Monitor by-product formation via LC-MS and adjust stoichiometry accordingly .

Basic: How is the purity of the compound assessed?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What in vitro assays evaluate its anti-inflammatory potential?

- Protocol :

- Test inhibition of COX-2 or LOX enzymes via fluorometric assays.

- Measure cytokine (e.g., IL-6, TNF-α) suppression in LPS-stimulated macrophages.

- Compare with reference drugs (e.g., indomethacin) and analyze IC values.

- Rationale : Chromene-thiophene hybrids show promise due to dual electron-withdrawing/donating groups modulating redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.